REACTION_SMILES
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[Cl:13][P:14]([Cl:15])([Cl:16])([Cl:17])[Cl:18].[ClH:19].[NH:1]1[C:2](=[O:12])[CH2:3][CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2.[c:20]1([CH3:21])[c:22]([CH3:23])[cH:24][cH:25][cH:26][cH:27]1>>[NH:1]1[C:2](=[O:12])[C:3]([Cl:13])([Cl:19])[CH2:4][CH2:5][c:6]2[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2ccccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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O=C1Nc2ccccc2CCC1(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |